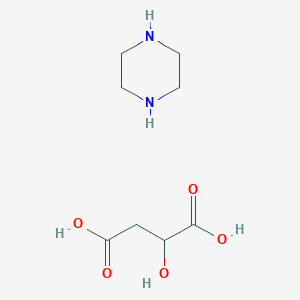

Piperazine DL-Malate

Descripción

Overview of Piperazine (B1678402) Derivatives in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry. ijrrjournal.comnih.gov Its structural features, including a large polar surface area and the capacity for hydrogen bond donation and acceptance, often lead to favorable properties like increased water solubility and oral bioavailability. nih.govscilit.com This versatility allows for extensive chemical modifications, enabling the synthesis of a wide array of derivatives with diverse pharmacological activities. nih.govmuseonaturalistico.it

Piperazine derivatives have been successfully incorporated into drugs targeting a broad spectrum of conditions. museonaturalistico.it These include agents with effects on the central and peripheral nervous systems, cardiovascular system, as well as anti-inflammatory and analgesic properties. wisdomlib.orgthieme-connect.com The ability to fine-tune the molecule's properties through substitution on the piperazine nucleus makes it a "privileged scaffold" in drug design. ijrrjournal.comnih.gov This means that the piperazine structure is a recurring motif in many biologically active compounds. tandfonline.com

Significance of Piperazine DL-Malate and its Core Scaffold in Drug Discovery and Development

The piperazine scaffold is a critical component in the development of new drugs. nih.gov Its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic profiles. nih.govtandfonline.com The chemical reactivity of piperazine facilitates its use as a linker between different pharmacophores or as a central structure for building molecules that interact with specific biological targets. tandfonline.com

The formation of a salt, such as with malic acid to create this compound, is a common strategy in pharmaceutical development to enhance a drug's physicochemical properties. bjcardio.co.ukdrugs.com Malic acid, a dicarboxylic acid found in many fruits, can improve the solubility and stability of a compound. wikipedia.orgresearchgate.net The use of a malate (B86768) salt can be particularly advantageous over other salt forms, like hydrochloride, by potentially offering better chemical stability in the crystalline state. researchgate.net This enhancement of properties like solubility is crucial as it can directly impact a drug's absorption and bioavailability. bjcardio.co.ukgoogle.com this compound itself is noted for its ability to enhance the solubility and bioavailability of active ingredients and is used in research for developing anti-anxiety and antidepressant medications. chemimpex.com

Research Trajectories and Scientific Challenges in this compound Studies

Current research involving piperazine derivatives is broad, spanning from the development of new synthetic methods to the exploration of novel therapeutic applications, including anticancer, antimicrobial, and neuroprotective agents. museonaturalistico.itresearchgate.net A significant challenge in this field is managing the potential for toxicity and drug resistance. museonaturalistico.it For instance, the formation of nitrosamine (B1359907) impurities, such as 1-methyl-4-nitrosopiperazine (B99963) (MNP), during the manufacturing or degradation of piperazine-containing drugs is a notable concern that requires careful monitoring. researchgate.net

Specifically for compounds like this compound, research is focused on optimizing its properties for pharmaceutical applications. chemimpex.com This includes investigating its stability, solubility, and hygroscopicity (the tendency to absorb moisture from the air). google.com While malate salts can improve solubility, achieving a balance between good solubility and low hygroscopicity can be challenging. google.com Further research is needed to fully understand the mechanisms of action and to explore the full therapeutic potential of this compound. chemimpex.comnih.gov This includes conducting well-controlled studies to assess its effects and bioavailability. nih.govnih.gov

Structure

2D Structure

Propiedades

IUPAC Name |

2-hydroxybutanedioic acid;piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.C4H6O5/c1-2-6-4-3-5-1;5-2(4(8)9)1-3(6)7/h5-6H,1-4H2;2,5H,1H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQUENZFJVXCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608257 | |

| Record name | 2-Hydroxybutanedioic acid--piperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14852-14-3 | |

| Record name | 2-Hydroxybutanedioic acid--piperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Pharmacological Investigations of Piperazine Dl Malate and Piperazine Derivatives

Molecular Mechanisms of Action

The therapeutic and physiological effects of piperazine (B1678402) and its derivatives are rooted in their complex interactions with various neurotransmitter systems. These interactions are multifaceted, involving direct binding to receptors and modulation of neurotransmitter reuptake and release. This section delves into the specific molecular mechanisms that underpin the pharmacological profile of these compounds.

Ligand-Receptor Interactions and Signal Transduction Pathways

Piperazine and its derivatives are recognized for their interaction with the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system (CNS). Piperazine itself acts as an agonist at GABA receptors. drugbank.comwikipedia.orgpediatriconcall.com This interaction is believed to cause hyperpolarization of nerve endings by binding directly and selectively to muscle membrane GABA receptors, leading to a flaccid paralysis in helminths, which is the basis for its anthelmintic use. drugbank.comwikipedia.org The selectivity for helminths is attributed to the fact that vertebrates primarily utilize GABA in the CNS, and the GABA receptor isoforms in helminths differ from those in vertebrates. wikipedia.orgpediatriconcall.com

However, the interaction of piperazine derivatives with GABA_A receptors can be more complex. Some derivatives have been shown to act as antagonists of the human α1β2γ2 GABA_A receptor. researchgate.net For instance, a study investigating various piperazine derivatives, including chlorophenylpiperazines and methoxyphenylpiperazines, found that they all concentration-dependently inhibited the GABA-evoked ion current. researchgate.net This suggests that while the parent piperazine molecule exhibits agonistic properties, certain structural modifications can shift the pharmacological activity towards antagonism, which could contribute to increased catecholamine levels by reducing inhibitory inputs on catecholaminergic neurons. researchgate.net

Furthermore, research into imidazo[1,5-a]quinoxaline (B8520501) piperazine ureas has revealed high-affinity ligands for the GABA_A/benzodiazepine (B76468) receptor complex with a spectrum of efficacies, from inverse agonists to full agonists. acs.org Many of these analogues were identified as partial agonists. acs.org This highlights the chemical diversity within piperazine derivatives and their varied functional effects at the GABA_A receptor complex. It's also noted that mono N-aryl ethylenediamine (B42938) and piperazine derivatives can act as GABA_A receptor blockers. nih.gov

Table 1: Interaction of Piperazine Derivatives with GABA_A Receptors

| Compound/Derivative Class | Receptor Subtype | Observed Effect | Reference |

|---|---|---|---|

| Piperazine | GABA Receptor | Agonist | drugbank.comwikipedia.orgpediatriconcall.com |

| Chlorophenylpiperazines (e.g., 2CPP, 3CPP, 4CPP) | Human α1β2γ2 GABA_A | Antagonist | researchgate.net |

| Methoxyphenylpiperazines (e.g., 2MPP, 3MPP, 4MPP) | Human α1β2γ2 GABA_A | Antagonist | researchgate.net |

| Imidazo[1,5-a]quinoxaline piperazine ureas | GABA_A/Benzodiazepine complex | Inverse agonist, Partial agonist, Full agonist | acs.org |

| Mono N-aryl ethylenediamine and piperazine derivatives | GABA_A Receptor | Blocker | nih.gov |

Piperazine derivatives are well-documented for their significant influence on monoamine neurotransmitter systems, including dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). srce.hr Their mechanisms of action often involve direct receptor binding and modulation of neurotransmitter transporters. srce.hrresearchgate.net

Piperazine derivatives exhibit a wide range of affinities and activities at dopamine receptors, particularly the D2 and D3 subtypes. nih.govmdpi.com Several studies have synthesized and evaluated N-phenylpiperazine derivatives that show strong affinity for D2A and D3 receptors, often in the nanomolar range. nih.govnih.gov For instance, a series of 7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarins displayed affinities in the order of 5-HT1A > D2 > D3. nih.gov

The design of these derivatives often focuses on achieving selectivity for the D3 receptor over the D2 receptor, which is considered a desirable trait for certain therapeutic applications. mdpi.com Structural modifications, such as the introduction of specific substituents on the phenyl ring of the piperazine moiety, can significantly influence binding affinity and selectivity. mdpi.comtandfonline.com For example, N-phenylpiperazine analogs with a 4-thiophene-3-yl-benzamide or 4-thiazolyl-4-ylbenzamide moiety have shown high D3 receptor affinity and significant D3 versus D2 selectivity. mdpi.com

Molecular docking studies have provided insights into the key interactions between these derivatives and the dopamine receptor binding sites. nih.gov The piperazine moiety and the indole (B1671886) head of some derivatives have been shown to form crucial interactions within the receptor pocket. nih.gov The efficacy of these compounds can range from antagonists to partial agonists, with some exhibiting biased agonism, preferentially activating certain signaling pathways over others. acs.org For instance, some derivatives have been identified as potent and subtype-selective D2 receptor biased partial agonists. acs.org

Table 2: Binding Affinities of Selected Piperazine Derivatives at Dopamine Receptors

| Compound Class | Receptor Subtype | Ki (nM) | Reference |

|---|---|---|---|

| 7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarins | D2, D3 | Nanomolar range | nih.gov |

| 4-thiophene-3-yl-benzamide N-phenylpiperazines | D3 | 1.4–43 | mdpi.com |

| 4-thiazolyl-4-ylbenzamide N-phenylpiperazines | D3 | 2.5–31 | mdpi.com |

| 1,4-disubstituted piperazine-based compounds | D2 | up to 53 | nih.gov |

The interaction of piperazine derivatives with serotonin (5-HT) receptors is a cornerstone of their pharmacology. These compounds display a broad spectrum of affinities and functional activities across various 5-HT receptor subtypes.

5-HT1A Receptors: Many arylpiperazine derivatives exhibit high affinity for 5-HT1A receptors, often in the nanomolar or even sub-nanomolar range. nih.govnih.gov N4-substitution of arylpiperazines can significantly enhance their affinity for 5-HT1A sites. nih.gov For example, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine was reported to have a Ki value of 0.6 nM for 5-HT1A sites. nih.gov The nature of the substituent on the phenyl ring and the length of the alkyl chain connecting to the terminal fragment are critical determinants of affinity and efficacy, which can range from antagonist to agonist. scienceopen.comacs.org

5-HT2A/2C Receptors: Piperazine derivatives also frequently interact with 5-HT2A and 5-HT2C receptors. tandfonline.comingentaconnect.com The affinity for these receptors can be modulated by structural modifications. For instance, in a series of coumarin-piperazine derivatives, shifting a methoxy (B1213986) group from the ortho to the meta position on the phenyl ring resulted in a significant increase in affinity for the 5-HT2A receptor. mdpi.com Some derivatives have been developed as selective 5-HT2A antagonists, while others exhibit mixed 5-HT2A/5-HT2C activity. ingentaconnect.comnih.gov

Other 5-HT Receptors: While the focus is often on 5-HT1A and 5-HT2 receptors, some piperazine derivatives show affinity for other subtypes as well. For example, the parent compound 3-trifluoromethylphenylpiperazine (3-TFMPP) binds to 5-HT1B and 5-HT1D receptors in addition to 5-HT1A, 5-HT2A, and 5-HT2C receptors. nih.gov However, many of the more complex derivatives exhibit low affinity for subtypes like 5-HT1B, 5-HT1D, 5-HT1E, 5-HT3, 5-HT4, 5-HT5A, and 5-HT6. nih.gov

Table 3: Binding Affinities (Ki) of Representative Piperazine Derivatives at Serotonin Receptors

| Derivative Class | 5-HT1A (nM) | 5-HT2A (nM) | 5-HT2C (nM) | Reference |

|---|---|---|---|---|

| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 0.6 | - | - | nih.gov |

| 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin | 0.6 | 8.0 | - | scienceopen.com |

| 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-2,3-dihydrocyclo-penta[c]coumarin | 0.2 | - | - | scienceopen.com |

| 4-[2-[4-(3,4-dichlorophenyl)piperazin-1-yl]ethoxy]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | - | - | 1.13 | ingentaconnect.com |

| 3-Trifluoromethylphenylpiperazine (3-TFMPP) | 288 | 269 | 62 | nih.gov |

The influence of piperazine derivatives extends to the noradrenergic system, primarily through the modulation of norepinephrine release and reuptake. srce.hr Some piperazine-containing compounds are potent norepinephrine reuptake inhibitors. wikipedia.org For example, WAY-256805, a piperazine derivative, exhibited excellent selectivity and potency as a norepinephrine reuptake inhibitor. wikipedia.org

The structure-activity relationship for norepinephrine transporter (NET) inhibition has been explored. Increasing the electron-withdrawing nature of the aromatic ring on certain scaffolds can lead to more potent inhibition of norepinephrine uptake and improved selectivity over the serotonin transporter. wikipedia.org Furthermore, some N-(1,2-Diphenylethyl)piperazine derivatives have been identified as dual inhibitors of serotonin and norepinephrine reuptake. researchgate.net

Modulation of Monoamine Neurotransmitter Systems

Enzyme Inhibition and Activation Studies

The therapeutic effects of piperazine and its derivatives often stem from their ability to modulate the activity of various enzymes. This section explores the inhibitory and activatory interactions of these compounds with several key enzymes, providing insights into their mechanisms of action and potential for new drug development.

Malic enzymes are a family of enzymes that play a crucial role in metabolism by catalyzing the oxidative decarboxylation of malate (B86768) to pyruvate (B1213749) and CO2. nih.govresearchgate.net In mammals, there are three isoforms: cytosolic NADP+-dependent malic enzyme (ME1), mitochondrial NAD(P)+-dependent malic enzyme (ME2), and mitochondrial NADP+-dependent malic enzyme (ME3). nih.govresearchgate.net Due to its role in providing NADPH for lipid and fatty acid biosynthesis, ME1 has been identified as a potential target in cancer therapy. nih.govresearchgate.net

Research into inhibitors of malic enzyme has identified several promising compounds. For instance, piperazine adipate (B1204190) has been shown to inhibit malate oxidation by 78% in the parasitic worms Ascaridia galli and Heterakis gallinae. glpbio.com It also inhibits oxaloacetate reduction by 26% in A. galli and 55% in H. gallinae. glpbio.com

More recent studies have focused on developing selective inhibitors for specific malic enzyme isoforms. A novel small-molecule inhibitor, AS1134900, was identified as a potent and highly selective inhibitor of ME1, with an IC50 of 0.73 μM. nih.govresearchgate.netacs.org This compound was found to be an uncompetitive inhibitor with respect to both NADP+ and malate, binding to an allosteric site outside of the active site. nih.govresearchgate.netacs.org

Fragment-based virtual library design has also led to the synthesis of a focused library of piperazine-1-pyrrolidine-2,5-dione scaffold-based compounds, several of which exhibited sub-micromolar inhibitory activity against malic enzyme. nih.gov

Table 1: Inhibition of Malic Enzyme and Related Processes by Piperazine Derivatives

| Compound | Target | Organism | Inhibition | Reference |

| Piperazine adipate | Malate oxidation | Ascaridia galli, Heterakis gallinae | 78% | glpbio.com |

| Piperazine adipate | Oxaloacetate reduction | Ascaridia galli | 26% | glpbio.com |

| Piperazine adipate | Oxaloacetate reduction | Heterakis gallinae | 55% | glpbio.com |

| AS1134900 | ME1 | Human | IC50 = 0.73 μM | nih.govresearchgate.netacs.org |

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. scialert.net Their activity is crucial in physiological processes like tissue remodeling, but their dysregulation is implicated in diseases such as cancer and arthritis. mdpi.com Consequently, MMPs are significant targets for drug development. scialert.netmdpi.com

Another class of piperazine derivatives, the 1-hydroxypiperazine-2,6-diones (HPDs), have also been identified as effective MMP inhibitors with activities in the nanomolar range. acs.org The HPD moiety is believed to act as a novel zinc-binding group, offering a potential alternative to the commonly used hydroxamate group in next-generation MMP inhibitors. acs.org

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters and are crucial targets for neurological disorders. mdpi.comdergipark.org.tr They exist in two isoforms, MAO-A and MAO-B, which have different substrate specificities and are targeted for different therapeutic applications. dergipark.org.tr MAO-A inhibitors are primarily used as antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's and Alzheimer's diseases. dergipark.org.tr

A number of piperazine derivatives have been investigated for their ability to modulate MAO activity. researchgate.net For instance, a series of thiazolylhydrazine-piperazine derivatives were designed and evaluated for their inhibitory activity against both MAO-A and MAO-B. mdpi.com These compounds showed selectivity for MAO-A, with compound 3e being the most potent, exhibiting an IC50 value of 0.057 ± 0.002 µM, which is more potent than the reference inhibitors moclobemide (B1677376) and clorgiline. mdpi.com Kinetic studies revealed that this compound acts as a competitive and reversible inhibitor. mdpi.com

In another study, N-methyl-piperazine chalcones were synthesized and evaluated as dual inhibitors of MAO-B and acetylcholinesterase (AChE). nih.gov Compound 2k , a 3-trifluoromethyl-4-fluorinated derivative, showed the highest selective inhibition against MAO-B with an IC50 of 0.71 μM and was found to be a reversible competitive inhibitor. nih.gov

Table 2: MAO Inhibitory Activity of Piperazine Derivatives

| Compound Class | Target | Most Potent Compound | IC50 (µM) | Inhibition Type | Reference |

| Thiazolylhydrazine-piperazine derivatives | MAO-A | 3e | 0.057 ± 0.002 | Competitive, Reversible | mdpi.com |

| N-methyl-piperazine chalcones | MAO-B | 2k | 0.71 | Competitive, Reversible | nih.gov |

Biological Activities and Therapeutic Potential in Preclinical Models

Piperazine and its derivatives have been extensively studied in preclinical models, demonstrating a wide range of biological activities and therapeutic potential. These compounds have shown promise in various areas, including as anthelmintics, antimicrobial agents, and for their effects on the central nervous system. ontosight.airesearchgate.net

Piperazine has a long history of use as an anthelmintic agent for treating parasitic worm infections in both humans and animals. chemicalbook.comtaylorandfrancis.com It is particularly effective against roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis). chemicalbook.comtaylorandfrancis.com

The primary mechanism of action of piperazine as an anthelmintic is the induction of flaccid paralysis in parasitic worms. nih.govdefra.gov.ukbiologymedjournal.com Piperazine acts as a GABA (gamma-aminobutyric acid) agonist, activating GABA receptors on the muscle cells of nematodes. nih.gov This leads to the opening of chloride channels and hyperpolarization of the nerve membrane, which in turn blocks neuromuscular transmission. nih.govdefra.gov.uk

This hyperpolarization results in a flaccid paralysis, preventing the worms from maintaining their position in the host's gastrointestinal tract. chemicalbook.comnih.gov The paralyzed worms are then expelled from the body through normal peristaltic action. defra.gov.uk Studies have shown that piperazine is a selective agonist of GABA receptors in nematodes, and mature worms are more susceptible to its effects than younger stages. crimsonpublishers.com In addition to its effects on the neuromuscular system, piperazine also inhibits succinate (B1194679) production by the worms, further depleting their energy reserves. defra.gov.uk Research on Ascaris suum larvae has also indicated that piperazine can block the molting process and cause damage to the gut tissues of the larvae. nih.gov

Neuropharmacological Research

The piperazine scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS), with derivatives showing a wide range of neuropharmacological activities. ontosight.aisci-hub.se

Piperazine derivatives are prominent in antipsychotic drug research, often designed as antagonists for dopamine D2 and serotonin 5-HT2 receptors. ontosight.aitandfonline.com Animal models are crucial for evaluating the potential of these compounds. For instance, the apomorphine-induced climbing behavior in mice is a standard model for psychosis-like symptoms. tandfonline.comrsc.org

Several novel piperazine derivatives have shown significant efficacy in these models. One benzothiophenylpiperazine derivative, compound 3w, was found to reverse apomorphine-induced climbing with an ED₅₀ value of 0.28 mg/kg. rsc.orgrsc.org This compound also mitigated hyperactivity induced by MK-801, another model for psychosis. rsc.orgrsc.org Another study identified N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-[4-(arylsubstituted)piperazines-1-yl]acetamide derivatives with potent antipsychotic activity, with one compound (D4) showing significant inhibition of 5-HTP-induced head twitches, an indicator of serotonergic activity, at a minimum effective dose of 20 mg/kg. researchgate.net These findings underscore the potential of the piperazine structure in creating new antipsychotic agents with favorable activity profiles. benthamdirect.com

| Compound/Derivative | Animal Model | Test | Key Finding | Reference |

|---|---|---|---|---|

| Benzothiophenylpiperazine (Compound 3w) | Rodent | Apomorphine-induced climbing | Reversed climbing behavior with an ED₅₀ of 0.28 mg/kg. | rsc.orgrsc.org |

| Benzothiophenylpiperazine (Compound 3w) | Rodent | MK-801-induced hyperactivity | Significantly reversed hyperactivity. | rsc.orgrsc.org |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-[4-(arylsubstituted)piperazines-1-yl]acetamide (Compound D4) | Mouse | 5-HTP-induced head twitches | Significant inhibition at EDmin = 20 mg/kg. | researchgate.net |

| 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide | Mouse | Apomorphine-induced climbing | Effective with ED₅₀ values of 6.3-14.4 mg/kg. | tandfonline.com |

The piperazine moiety is integral to many compounds investigated for antidepressant effects, often targeting serotonin receptors like 5-HT1A. ontosight.aicdnsciencepub.com The forced swim test (FST) and tail suspension test (TST) in mice are common models to screen for antidepressant-like activity. plos.orgtandfonline.com

Research has identified several promising derivatives. A study on aryl piperazines targeting both 5-HT1A and sigma-1 receptors found that compound 27 exhibited marked antidepressant activity in both the FST and TST. d-nb.infothieme-connect.com Another investigation of 3,4-dihydroquinolin-2(1H)-one derivatives found that compounds 6a and 18a significantly decreased immobility time in the FST, with compound 6a showing a strong affinity for the 5-HT1A receptor (Ki = 1.28 nM) and increasing serotonin levels in the brain. tandfonline.com Similarly, two phenylpiperazine derivatives, HBK-14 and HBK-15, which act as dual 5-HT1A and 5-HT7 antagonists, showed potent antidepressant-like activity in the FST in both mice and rats. plos.org A xanthone (B1684191) derivative with a piperazine moiety, HBK-5, also demonstrated antidepressant-like effects in behavioral tests in mice. semanticscholar.org

| Compound/Derivative | Animal Model | Test | Key Finding | Reference |

|---|---|---|---|---|

| Aryl Piperazine (Compound 27) | Mouse | Forced Swim Test (FST), Tail Suspension Test (TST) | Marked antidepressant activity. | d-nb.infothieme-connect.com |

| 3,4-dihydroquinolin-2(1H)-one (Compound 6a) | Mouse | Forced Swim Test (FST) | Decreased immobility time by 25.3% at 40 mg/kg. | tandfonline.com |

| Phenylpiperazine (HBK-15) | Mouse | Forced Swim Test (FST) | Active at 1.25, 2.5, and 5 mg/kg. | plos.org |

| Xanthone Derivative (HBK-5) | Mouse | Forced Swim Test (FST), Tail Suspension Test (TST) | Showed antidepressant-like properties. | semanticscholar.org |

Piperazine derivatives have been extensively evaluated for their potential to treat anxiety. ontosight.ai Animal models such as the elevated plus maze (EPM) and the light-dark box test are standard for assessing anxiolytic-like effects. sci-hub.secore.ac.uk Many of these compounds exert their effects through interactions with serotonin (e.g., 5-HT1A) and GABAergic systems. sci-hub.secdnsciencepub.com

For example, the derivative LQFM008 showed anxiolytic-like activity in both the EPM and light-dark box tests, an effect that was blocked by a 5-HT1A antagonist but not a benzodiazepine antagonist, pointing to a serotonergic mechanism. core.ac.uk Another compound, LQFM212, also demonstrated anxiolytic-like effects in mice, with its action involving the benzodiazepine site of the GABAA receptor, as well as nicotinic and serotonergic pathways. sci-hub.se Furthermore, derivatives LQFM211 and LQFM213 were effective in the EPM, showcasing anxiolytic properties. cdnsciencepub.com The phenylpiperazine derivatives HBK-14 and HBK-15, also noted for their antidepressant effects, possessed anxiolytic-like properties in the four-plate test in mice and the EPM in rats. plos.org These studies highlight the versatility of the piperazine scaffold in developing novel anxiolytics. bioseb.com

Anticancer Research

The piperazine ring is a privileged scaffold in medicinal chemistry and is found in several FDA-approved anticancer drugs, such as Imatinib. ucf.edutubitak.gov.tr This has spurred significant research into novel piperazine derivatives as potential anticancer agents. tubitak.gov.tr These compounds have been shown to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines. mdpi.comiiarjournals.org

Research has explored several mechanisms of action. One study focused on piperazine-based compounds that function as inhibitors of the far upstream binding protein 1 (FUBP1), which regulates the c-Myc oncogene, a key factor in pancreatic cancer. ucf.edu Another class of piperazine derivatives was found to act as efflux agonists for the large amino acid transporter 1 (LAT1), which is overexpressed in pancreatic cancer and helps fuel cancer cell growth by regulating amino acid transport. ucf.edu

In vitro studies have demonstrated the cytotoxic effects of various piperazine derivatives against numerous human cancer cell lines, including:

Chronic Myelogenous Leukemia (K-562): Two piperazine derivatives inhibited cell proliferation with IC₅₀ values of 30.10 µg/ml and 4.60 µg/ml, respectively. iiarjournals.org

Breast Cancer (MCF-7): Quinoxalinyl–piperazine derivatives were identified as G2/M-specific cell cycle inhibitors. mdpi.com A separate study found that 4-acyl-2-substituted piperazine urea (B33335) derivatives showed high selective anticancer activity against MCF-7 cells. nih.gov

Lung Cancer (A549): The same 4-acyl-2-substituted piperazine urea derivatives that were active against breast cancer also showed selectivity against A549 lung cancer cells. nih.gov

Liver Cancer (bel-7404): Synthetic chloroalkyl piperazines revealed cytotoxic activity. iiarjournals.org

Solid Tumors (NCI-H460, HCT-116, U251): Piperazine hydroxamate compounds were found to be cytotoxic towards these cell lines. iiarjournals.org

These findings confirm the piperazine scaffold as an exceptionally promising framework for the design and development of new anticancer therapies. tubitak.gov.trmdpi.com

In Vitro Cytotoxicity against Various Cancer Cell Lines

Recent research has highlighted the potential of piperazine derivatives as cytotoxic agents against a range of human cancer cell lines. A study involving novel arylpiperazine derivatives demonstrated their in vitro cytotoxic activities against three human prostate cancer cell lines: PC-3, LNCaP, and DU145. mdpi.com The results, measured by IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), indicated that some of these compounds exhibited potent cytotoxicity. mdpi.com For instance, compounds 9 and 15 were particularly effective against LNCaP cells, with IC50 values below 5 µM, while compound 8 showed the most potent activity against DU145 cells with an IC50 of 8.25 µM. mdpi.com However, it was also noted that these compounds displayed cytotoxicity towards the normal human prostate epithelial cell line, RWPE-1. mdpi.com

The structure-activity relationship (SAR) analysis revealed that the introduction of a pyrimidinyl moiety at the 4-position of the piperazine ring was beneficial for anti-cancer activity. mdpi.com Furthermore, the presence of methyl or fluoro groups at the ortho-position on the phenyl group resulted in relatively strong cytotoxicity against LNCaP cells. mdpi.com Conversely, a chloro group in the para-position on the phenyl group was not favorable for anti-cancer activity. mdpi.com

Another study synthesized a series of novel vindoline–piperazine conjugates and evaluated their antiproliferative activity against 60 human tumor cell lines (the NCI60 panel). mdpi.com Nine of these conjugates showed significant antiproliferative effects, with the most potent derivatives displaying low micromolar growth inhibition (GI50) values. mdpi.com Specifically, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine was most effective against the breast cancer MDA-MB-468 cell line (GI50 = 1.00 µM), and another with 1-bis(4-fluorophenyl)methyl piperazine was most effective against the non-small cell lung cancer HOP-92 cell line (GI50 = 1.35 µM). mdpi.com These compounds also showed promising selectivity for cancer cells over non-tumor Chinese hamster ovary (CHO) cells. mdpi.com

A separate investigation into a novel piperazine derivative, identified through high-throughput screening, showed effective inhibition of cancer cell proliferation with a GI50 range of 0.06-0.16 μM across multiple cancer cell lines. nih.gov This top candidate from a library of 2,560 compounds was selected for further mechanistic studies. nih.gov

Additionally, research on piperazine-linked quinolinequinones identified QQ1 as a potent inhibitor of ACHN renal cancer cell proliferation, with an IC50 value of 1.55 µM. nih.gov

The following table summarizes the cytotoxic activity of selected piperazine derivatives against various cancer cell lines:

| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50) | Source |

| Arylpiperazine derivative 8 | DU145 (prostate) | IC50 = 8.25 µM | mdpi.com |

| Arylpiperazine derivative 9 | LNCaP (prostate) | IC50 < 5 µM | mdpi.com |

| Arylpiperazine derivative 15 | LNCaP (prostate) | IC50 < 5 µM | mdpi.com |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (breast) | GI50 = 1.00 µM | mdpi.com |

| Vindoline-piperazine conjugate 25 | HOP-92 (non-small cell lung) | GI50 = 1.35 µM | mdpi.com |

| Novel piperazine derivative | K562 (leukemia) and others | GI50 = 0.06-0.16 μM | nih.gov |

| Piperazine-linked quinolinequinone (QQ1) | ACHN (renal) | IC50 = 1.55 µM | nih.gov |

| Piperazine derivative (PCC) | SNU-475 (liver) | IC50 = 6.98 ± 0.11 µM | nih.gov |

| Piperazine derivative (PCC) | SNU-423 (liver) | IC50 = 7.76 ± 0.45 µM | nih.gov |

Induction of Apoptosis Pathways (Intrinsic and Extrinsic)

The anticancer activity of several piperazine derivatives has been linked to their ability to induce apoptosis, the process of programmed cell death, through both intrinsic and extrinsic pathways.

The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors. thermofisher.com This leads to the formation of a death-inducing signaling complex (DISC) and the activation of initiator caspases, such as caspase-8. nih.gov The intrinsic pathway , on the other hand, is triggered by intracellular stress, such as DNA damage, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. thermofisher.comresearchgate.net Cytochrome c then binds with Apaf-1 and procaspase-9 to form the apoptosome, which activates caspase-9. nih.gov Both pathways converge on the activation of executioner caspases, like caspase-3 and -7, which carry out the dismantling of the cell. nih.govresearchgate.net

One study on a novel piperazine derivative, referred to as PCC, demonstrated its potent ability to induce both intrinsic and extrinsic apoptosis in human liver cancer cell lines SNU-475 and SNU-423. nih.gov A significant decrease in the mitochondrial membrane potential and an increase in the release of cytochrome c from the mitochondria pointed to the induction of the intrinsic pathway. nih.gov This was further supported by the significant activation of caspases 3/7 and 9. nih.gov The study also showed activation of the extrinsic pathway through the activation of caspase-8, which was linked to the suppression of NF-κB translocation to the nucleus. nih.gov

Similarly, another novel piperazine derivative was found to induce caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL. nih.gov The activation of the intrinsic pathway of apoptosis was also observed with three novel piperidone compounds (P3, P4, and P5), which caused depolarization of the mitochondria and the generation of reactive oxygen species (ROS). nih.gov Research on piperazine clubbed with 2-azetidinone derivatives showed that they induce apoptosis in human cervical cancer HeLa cells through an oxidative stress-mediated intrinsic mitochondrial pathway. researchgate.net This was evidenced by the generation of intracellular ROS, a decrease in mitochondrial membrane potential, an elevation in cytochrome c levels, and upregulation of caspase-3 expression. researchgate.net

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, certain piperazine derivatives have been shown to exert their anticancer effects by causing cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

A study on a novel piperazine derivative, PCC, confirmed cell cycle arrest in the G1 phase in human liver cancer cells using flow cytometry. nih.gov Another investigation into piperazine-linked quinolinequinones found that the hit compound, QQ1, inhibited the proliferation of ACHN renal cancer cells by inducing cell cycle arrest. nih.gov

Furthermore, research on three novel piperidone compounds revealed that compound P5 caused cell cycle arrest at the G2/M phase. nih.gov In a different study, four lupane-type triterpenes were evaluated for their effects on leukemia cell lines. researchgate.net One of these compounds, in particular, caused arrest in the active G2/M phases of the cell cycle. researchgate.net

Anti-inflammatory and Immunomodulatory Research

Antioxidant Mechanisms and Oxidative Stress Mitigation

Piperazine derivatives have demonstrated notable antioxidant properties and the ability to mitigate oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. researchgate.net

A study investigating 1,4-disubstituted piperazine-2,5-diones as antioxidants against H2O2-induced oxidative injury found that these compounds possess antioxidative activities. nih.gov The most active compound, 9r, was further studied to elucidate its potential antioxidant mechanisms. nih.gov Another study on 1-aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety screened their in vitro antioxidant activity using DPPH, ABTS, and FRAP methods. researchgate.netnih.gov The results indicated that the presence of a hydroxyl group in the structure is crucial for their antioxidant properties. researchgate.netnih.gov

The antioxidant activity of these derivatives was also measured against lipid peroxidation, a key process in cellular injury. researchgate.netnih.gov The generation of free oxygen radicals can lead to lipid peroxidation, with malondialdehyde (MDA) being an end product. openveterinaryjournal.com The estimation of MDA levels helps in evaluating the degree of lipid peroxidation. openveterinaryjournal.com

Furthermore, a piperazine derivative, LQFM212, has shown potential as an antioxidant by ameliorating LPS-induced oxidative changes. researchgate.net The piperazine ring is a component of several potent antioxidant molecules and has been combined with various heterocyclic rings to enhance antioxidant activity. researchgate.net

Modulation of Inflammatory Mediators

Piperazine derivatives have been investigated for their ability to modulate inflammatory mediators, which play a crucial role in the inflammatory response.

A study on the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) demonstrated its anti-inflammatory effects. nih.gov In a carrageenan-induced pleurisy test, LQFM182 reduced cell migration by decreasing polymorphonuclear cells, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov The reduction of TNF-α and IL-1β levels was a key finding of this study. nih.gov

Another investigation focused on a newly synthesized piperazine complexed with β-cyclodextrin and its effects on aseptic inflammation. mdpi.com The study noted that numerous molecular mediators of inflammation, including cytokines and chemokines, are involved in the inflammatory process. mdpi.com The results suggested potential immunomodulatory properties of the complex in the context of aseptic inflammation. mdpi.com

The neuropeptide CGRP and its receptor have been identified on innate lymphoid cells (ILC2s), which are involved in regulating allergic tissue inflammation. google.com Treatment with CGRP has been shown to reduce allergic lung inflammation. google.com

Plant Activator Properties and Antiviral Activity in Plant Pathosystems

Piperazine derivatives have emerged as promising candidates for the development of new pesticides, acting as plant activators to enhance plant immunity against viral diseases.

A series of novel trifluoromethylpyridine piperazine derivatives were synthesized and evaluated for their antiviral activity against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.govfrontiersin.org Several of these compounds exhibited higher antiviral activities than the commercialized agent ningnanmycin. nih.govfrontiersin.org Notably, compound A16 showed the most potent protective activity against both TMV (EC50 = 18.4 µg/mL) and CMV (EC50 = 347.8 µg/mL). nih.govfrontiersin.org

The mechanism of action of these derivatives involves the enhancement of defense enzyme activities, such as superoxide (B77818) dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL). nih.govfrontiersin.org Furthermore, these compounds were found to activate the phenylpropanoid biosynthesis pathway, thereby strengthening the antiviral activities in tobacco. nih.govfrontiersin.org This activation of the plant's systemic acquired resistance (SAR) is a key feature of their function as plant activators. frontiersin.org

Other research has also highlighted the potential of piperazine derivatives as plant activators. researchgate.net For instance, piperazine derivatives containing an imidazo (B10784944) moiety were found to activate the glycolysis/gluconeogenesis pathway in tobacco to mitigate potato virus Y infection. researchgate.net Another study showed that piperazine derivatives with an oxadiazole sulfide (B99878) moiety could inhibit the systemic spread of TMV in tobacco plants. researchgate.net

Antimicrobial Research (Antibacterial, Antifungal)

While direct research focused exclusively on the antimicrobial properties of Piperazine DL-Malate is not extensively documented in the available literature, the broader class of piperazine derivatives has been the subject of significant scientific investigation for its potential antibacterial and antifungal activities. The piperazine nucleus is a key structural motif in various established antimicrobial agents and is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.govwikipedia.org

Antibacterial Research: The antibacterial potential of piperazine derivatives has been explored against a wide range of both Gram-positive and Gram-negative bacteria. nih.gov The basicity of the two nitrogen atoms in the piperazine ring is believed to play a role in its electrostatic interactions with bacterial targets. nih.gov

In one study, novel piperazine derivatives were synthesized and screened for their activity against several pathogenic bacteria. herts.ac.uk The results showed that some compounds, such as RL-308, RL-327, and RL-328, exhibited potent bactericidal activity. herts.ac.uk Compound RL-308 was particularly effective against Shigella flexneri, Staphylococcus aureus, and Methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values of 2 µg/mL, 4 µg/mL, and 16 µg/mL, respectively. herts.ac.uk

Another line of research involved synthesizing N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole. nih.gov These compounds showed significant antibacterial activity, particularly against Gram-negative strains like Escherichia coli. nih.gov For example, compound 6c from this series displayed the highest activity against E. coli with an MIC of 8 µg/mL, while compound 4 was most active against S. aureus with an MIC of 16 µg/mL. nih.gov

Further studies have synthesized and evaluated various other derivatives:

Substituted phenyl acetamide (B32628) piperazine derivatives showed activity against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

nih.govherts.ac.ukwikipedia.orgtriazinyl piperazine analogues demonstrated promising activity against S. aureus, Bacillus subtilis, E. coli, and P. aeruginosa. nih.gov

Phenothiazine-piperazine derivatives were effective against Gram-positive bacteria S. aureus and B. subtilis, but not against Gram-negative E. coli or P. aeruginosa. wikipedia.org

Interactive Data Table: Antibacterial Activity of Select Piperazine Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity/MIC Value | Reference |

| RL-308 | Shigella flexneri | MIC: 2 µg/mL | herts.ac.uk |

| RL-308 | Staphylococcus aureus | MIC: 4 µg/mL | herts.ac.uk |

| RL-308 | MRSA | MIC: 16 µg/mL | herts.ac.uk |

| Thiadiazole Derivative 6c | Escherichia coli | MIC: 8 µg/mL | nih.gov |

| Thiadiazole Derivative 4 | Staphylococcus aureus | MIC: 16 µg/mL | nih.gov |

| Chalcone-Piperazine Derivative | Candida albicans | MIC: 2.22 µg/mL | nih.gov |

Antifungal Research: The antifungal properties of piperazine derivatives are also a significant area of research, with studies targeting various fungal pathogens, including Candida and Aspergillus species. nih.govwikipedia.org The mechanism for some azole-piperazine hybrids involves the inhibition of the 14α-demethylase enzyme, which disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane. wikipedia.org

Research into alkylated piperazine-azole hybrids revealed broad-spectrum activity against multiple fungal strains. wikipedia.org Many of these compounds showed excellent Minimum Inhibitory Concentration (MIC) values (defined as 0.015–1.95 µg/mL in the study) against non-albicansCandida and Aspergillus strains. wikipedia.org

Similarly, flavonol derivatives incorporating a piperazine fragment have been designed and tested for antifungal activity against plant pathogenic fungi. fishersci.ca One compound, N5 , demonstrated superior activity against Phomopsis sp. (EC₅₀ of 12.9 µg/mL) and Phytophthora capsica (EC₅₀ of 25.8 µg/mL) when compared to the commercial fungicide Azoxystrobin. fishersci.ca Investigations using scanning electron microscopy showed that this compound caused the fungal mycelium to bend, fold, and become damaged. fishersci.ca Further tests indicated that it disrupts the integrity and permeability of the fungal cell membrane, leading to the leakage of cellular contents and an increase in malondialdehyde (MDA), a marker of lipid peroxidation. fishersci.ca

Other research has shown:

Substituted phenyl acetamide piperazine derivatives were active against Candida albicans and Aspergillus niger. nih.gov

Mannich bases with a piperazine moiety showed high fungistatic activity against Candida species, particularly C. parapsilosis. wikipedia.org

Piperazine derivatives containing an imidazole (B134444) moiety demonstrated better antifungal activity against C. albicans than similar derivatives containing a triazole moiety. fishersci.caamericanelements.comebi.ac.uk

Cardioprotective Research

Based on the available scientific literature, there is currently no specific research investigating the cardioprotective effects of this compound. Similarly, studies focusing on the potential cardioprotective benefits of the broader class of piperazine derivatives are limited. In fact, some research into piperazine derivatives developed for other therapeutic areas, such as neuroprotection, has noted potential cardiotoxicity as a side effect, highlighting the need to mitigate off-target activity on cardiac ion channels like hERG. thieme-connect.com

Neuroprotective Research

While no neuroprotective studies have been identified for this compound specifically, extensive research has been conducted on piperazine derivatives as potential neuroprotective agents, particularly for conditions like ischemic stroke. thieme-connect.comrhhz.net

A notable example is the aralkyl dicarbonyl piperazine compound known as Fenazinel . rhhz.net This compound exhibited potent anti-ischemic stroke activity and progressed to clinical trials. thieme-connect.comrhhz.net In preclinical models, Fenazinel and its derivatives were evaluated for their ability to protect against oxygen-glucose deprivation in neuron-like PC12 cells and to reduce cerebral infarction in animal models of focal cerebral ischemia. rhhz.net

Structure-activity relationship (SAR) studies on these dicarbonyl piperazine derivatives revealed that specific chemical modifications significantly influenced their neuroprotective activity. rhhz.net For instance, the introduction of a methyl or methoxy group to the structure was found to be favorable for activity. rhhz.net One derivative, compound 7o , which contains a 2,5-dimethylpiperazin moiety, demonstrated excellent anti-stroke activity in both in vitro and in vivo models, marking it as a promising candidate for further development. rhhz.net

Further research has focused on designing novel piperazine derivatives to enhance neuroprotective effects while minimizing toxicity. thieme-connect.com A series of cinnamamide-piperidine and piperazine derivatives were synthesized and tested for their ability to protect SH-SY5Y cells from glutamate-induced damage. thieme-connect.com Several of these compounds, notably 9d , exhibited potent neuroprotective capabilities comparable to Fenazinel but with reduced cardiotoxic potential. thieme-connect.com Other studies have explored polysubstituted piperazine derivatives as iron chelators, demonstrating their ability to provide sustained neuroprotection to dopaminergic neurons in a cellular model of Parkinson's disease. nih.gov

Toxicological Research and Safety Assessment of Piperazine Dl Malate and Derivatives

Acute and Repeated Exposure Toxicity Studies

Acute and repeated-dose toxicity studies are fundamental in characterizing the adverse effects of a substance following single or multiple exposures. noblelifesci.com For piperazine (B1678402), these studies have established a low potential for acute toxicity via oral and dermal routes.

A variety of models have been employed to investigate the toxicity of piperazine derivatives.

In Vitro Models:

Human Hepatic Cell Lines: Human liver cell lines, such as HepaRG and HepG2, have been used to study the potential hepatotoxicity of piperazine derivatives. nih.govresearchgate.net These models allow for the assessment of cellular mechanisms of toxicity, including the formation of reactive species, depletion of ATP and glutathione (B108866), and activation of caspases, which are indicative of cell death pathways. nih.govresearchgate.net

Neuronal Cell Cultures: To investigate neurotoxicity, researchers have used neuronally differentiated mouse P19 embryonic carcinoma stem cells and differentiated human neuroblastoma SH-SY5Y cells. diva-portal.org These models help in evaluating concentration-dependent cytotoxicity, effects on mitochondrial membrane potential, and damage to neuron-specific proteins. diva-portal.org

In Vivo Models:

Rodents (Rats and Mice): Rats, particularly Sprague Dawley and Charles River CD(SD)BR strains, and mice have been the primary models for assessing acute oral toxicity (LD50), repeated-dose toxicity, developmental toxicity, and carcinogenicity.

Rabbits: New Zealand White rabbits have been used for dermal toxicity studies to determine the dermal LD50. industrialchemicals.gov.au

Dogs: Beagle dogs have been utilized in 13-week dietary studies to establish No-Observed-Adverse-Effect Levels (NOAEL) for repeated exposure.

Pigs: Studies involving pigs have been conducted to understand the absorption and metabolism of piperazine salts following oral administration.

The dose-response relationship describes the connection between the amount of a substance administered and the extent of the toxicological effect. cmmcp.orgyoutube.com For piperazine, this has been characterized through various toxicological metrics.

Piperazine exhibits low acute oral toxicity. In a study with Sprague Dawley rats, the median lethal dose (LD50) was estimated to be 2600 mg/kg body weight. Signs of toxicity at high doses included shortness of breath, apathy, staggering, and tremors. The acute dermal toxicity is also low, with a dermal LD50 in rabbits estimated at 8300 mg/kg bw. industrialchemicals.gov.au

For repeated exposure in humans, a Lowest-Observed-Adverse-Effect Level (LOAEL) of around 30 mg/kg bw/day was reported, based on neurotoxic effects observed during a 3–7 day treatment period. industrialchemicals.gov.au In a 90-day study on rats fed with piperazine, a No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 50 mg/kg bw/day, with degenerative changes in the liver and kidneys observed at higher doses. industrialchemicals.gov.au

| Exposure Route | Species | LD50 Value (mg/kg bw) | Reference |

|---|---|---|---|

| Oral | Rat (Sprague Dawley) | ~2600 | |

| Dermal | Rabbit (New Zealand White) | 8300 | industrialchemicals.gov.au |

Genotoxicity and Mutagenicity Research

Genotoxicity research assesses the potential of a substance to damage genetic material (DNA and chromosomes). nih.gov Studies have generally concluded that piperazine itself is not genotoxic. europa.eu However, concerns have been raised regarding its metabolites formed under specific conditions. europa.eu

A range of assays have been conducted to evaluate the genotoxic potential of piperazine and its salts. nih.gov

In Vitro Assays:

Bacterial Reverse Mutation Test (Ames Test): Piperazine and its phosphate, citrate (B86180), and adipate (B1204190) salts did not induce point mutations in several bacterial tests. europa.eu

Mammalian Cell Gene Mutation Assay: In a mouse lymphoma assay, one poorly documented study reported a positive result in the presence of a metabolic activation system (S-9 mix). europa.eu However, other assays with piperazine phosphate showed no activity or weak, non-reproducible activity. europa.eu

Chromosomal Aberration Test: Piperazine phosphate did not cause chromosomal aberrations in Chinese hamster ovary cells. europa.eu

In Vivo Assays:

Micronucleus Test: No in vivo genotoxicity studies are available for piperazine itself. However, the salt piperazinium dihydrogen phosphate tested negative in an in vivo micronucleus test in mice that received a single oral dose of 5000 mg/kg bw.

| Assay Type | Test System | Result | Reference |

|---|---|---|---|

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | Negative | europa.eu |

| Mammalian Cell Gene Mutation | Mouse Lymphoma Cells | Mixed/Inconclusive | europa.eu |

| Chromosomal Aberration Test (In Vitro) | Chinese Hamster Ovary Cells | Negative | europa.eu |

| Micronucleus Test (In Vivo) | CD-1 Mice (for piperazinium dihydrogen phosphate) | Negative |

While piperazine is not considered genotoxic, its nitrosated metabolites are a significant concern. europa.eu Piperazine can react with nitrite (B80452) in vivo to form N-mononitrosopiperazine (NPZ) and N,N'-dinitrosopiperazine (DNP). europa.eu Both of these nitrosamines have been shown to be mutagens in vivo and have demonstrated carcinogenicity in rodent studies. europa.eunih.gov

In one study, female F344 rats were administered NPZ and DNP directly into the bladder. nih.gov DNP-treated animals developed nasal mucosa adenocarcinomas or neuroblastomas, as well as one case of bladder cancer. nih.gov Rats treated with a higher dose of NPZ also developed bladder neoplasms and carcinomas of the nasal mucosa. nih.gov This indicates a potential carcinogenic risk following the formation of these metabolites in the body. europa.eunih.gov

Organ-Specific Toxicity Research

Research has identified specific organs that can be affected by piperazine exposure, primarily the nervous system and the liver.

Neurotoxicity: Neurotoxic side effects have been reported in both humans and animals. In humans receiving piperazine as a medication, reported effects include muscle weakness, lack of coordination, tremors, and confusion. A LOAEL of 110 mg/kg was proposed for acute neurotoxicity in humans based on severe symptoms in several case reports. industrialchemicals.gov.au The mechanism of neurotoxicity may involve antagonism of GABA receptors. europa.eu Animal studies in cats and dogs have shown effects like ataxia, seizures, and lack of muscular coordination. In vitro studies using differentiated neuronal cell lines have also demonstrated the cytotoxic potential of piperazine derivatives. diva-portal.org

Hepatotoxicity: The liver is another target organ for piperazine toxicity. A 90-day study in rats revealed degenerative changes, including diffuse swelling and focal necrosis, in the liver at doses of 150 and 500 mg/kg bw/day. industrialchemicals.gov.au In vitro studies using human hepatic cell lines and primary rat hepatocytes have explored the mechanisms of this toxicity. nih.govresearchgate.net These studies showed that piperazine derivatives can induce an increase in reactive species, leading to depletion of intracellular glutathione (GSH) and ATP, loss of mitochondrial membrane potential, and activation of caspase-3, all of which contribute to liver cell damage. nih.govresearchgate.net

Hepatotoxicity Mechanisms and Biomarkers

The liver is a primary site for the metabolism of xenobiotics, making it susceptible to toxic injury from various substances, including piperazine derivatives. Research into the hepatotoxicity of these compounds has revealed complex mechanisms involving metabolic activation, oxidative stress, and alterations in cellular biosynthesis pathways.

Studies have suggested that piperazine derivatives can up-regulate hepatic enzymes involved in the synthesis of cholesterol and lipids, which could potentially lead to phospholipidosis and steatosis researchgate.net. The recreational use of derivatives such as 1-benzylpiperazine (BZP), 1-(3,4-methylenedioxybenzyl) piperazine (MDBP), 1-(3-trifluoromethylphenyl) piperazine (TFMPP), and 1-(4-methoxyphenyl) piperazine (MeOPP) has been associated with these effects researchgate.net. While the precise mechanisms are still under investigation, this up-regulation points to a significant alteration in hepatic lipid homeostasis researchgate.net. Newer research has also focused on piperazine-based ionizable lipids for the formulation of lipid nanoparticles (LNPs) used in mRNA delivery, highlighting the interaction of piperazine structures with lipid metabolism and transport nih.govgoogle.comresearchgate.net.

Table 1: Piperazine Derivatives Studied for Hepatotoxicity

| Compound Name | Abbreviation | Investigated Effect |

|---|---|---|

| 1-benzylpiperazine | BZP | Up-regulation of cholesterol and lipid biosynthesis enzymes researchgate.net |

| 1-(3,4-methylenedioxybenzyl) piperazine | MDBP | Potential for hepatotoxicity researchgate.netnih.gov |

| 1-(3-trifluoromethylphenyl) piperazine | TFMPP | Up-regulation of cholesterol and lipid biosynthesis enzymes; highest cytotoxicity among tested analogues researchgate.netnih.gov |

Oxidative stress is a key pathological mechanism contributing to the initiation and progression of liver injury from various toxins mdpi.com. In the context of piperazine derivatives, in vitro studies have demonstrated that these compounds can induce hepatotoxicity through mechanisms linked to oxidative stress nih.gov.

Research on designer drugs like BZP, TFMPP, MeOPP, and MDBP has shown that they cause a concentration-dependent increase in the formation of reactive species in hepatic cells nih.gov. This is followed by a depletion of intracellular glutathione (GSH), a critical antioxidant, and a reduction in ATP levels. The loss of mitochondrial membrane potential (Δψm) and subsequent activation of caspase-3, an enzyme central to apoptosis (programmed cell death), were also observed nih.gov. These findings indicate that piperazine-induced liver damage is mediated, at least in part, by oxidative stress leading to mitochondrial dysfunction and apoptosis nih.gov. Oxidative stress is a recognized contributor to various liver diseases, and its induction by drugs can lead to severe hepatic conditions mdpi.commdpi.com.

Cardiotoxicity Screening and Mechanisms

Piperazine derivatives have been identified as potentially cardiotoxic farmaceut.org. The mechanisms underlying their adverse effects on cardiac cells involve significant disruption of cellular homeostasis. Studies using a rat-derived heart cell line (H9c2) showed that piperazine derivatives, particularly TFMPP, exhibited the strongest cytotoxic activity farmaceut.org.

The primary mechanisms of cardiotoxicity induced by these compounds include:

Disruption of Ca2+ Homeostasis: Alterations in calcium ion balance can lead to serious heart rhythm disturbances farmaceut.org.

ATP Depletion: A significant reduction in intracellular ATP is a hallmark of toxic damage and impairs cellular energy processes farmaceut.org.

Mitochondrial Dysfunction: The compounds cause a significant loss of mitochondrial membrane potential. This impairs oxidative phosphorylation, disrupts energy production, and can trigger the mitochondrial permeability transition pore (MPTP), leading to cell death farmaceut.org.

These findings highlight the central role of mitochondria in the cardiotoxicity of piperazine derivatives, where disruption of energy metabolism and ion balance culminates in cell death farmaceut.org. Some piperazines possess sympathomimetic activity, which can also contribute to cardiovascular effects nih.gov.

Neurotoxicity Profiles

Certain piperazine derivatives have demonstrated neurotoxic effects, primarily through the induction of oxidative stress and apoptosis in neuronal cells nih.gov. Comparative studies on benzylpiperazine (BZP) and benzoylpiperazine have been conducted in human neuroblastoma cell lines (SH-SY5Y) to elucidate these mechanisms nih.gov.

Key findings from these neurotoxicity studies include:

Induction of Oxidative Stress: Both BZP and its analogs were shown to increase the generation of reactive oxygen species and cause lipid peroxidation nih.gov.

Mitochondrial Inhibition: The compounds inhibited the activity of mitochondrial complex-I, a critical component of the electron transport chain, thereby disrupting cellular energy production nih.gov.

Stimulation of Apoptosis: The piperazine derivatives were found to stimulate apoptotic pathways, leading to neuronal cell death nih.gov. This was evidenced by changes in the expression of apoptosis-regulating proteins such as Bax and Bcl-2, and the activation of caspase-3 nih.gov.

These studies provide a foundational assessment of the mechanisms by which piperazine derivatives can lead to neuronal damage nih.gov. The stimulant and hallucinogenic effects of some derivatives are attributed to their ability to elevate extracellular levels of dopamine (B1211576) and serotonin (B10506) nih.gov.

Drug-Drug Interactions and Potential for Adverse Pharmacological Outcomes

The potential for drug-drug interactions (DDIs) with piperazine and its derivatives is a significant consideration, as these interactions can alter the efficacy and toxicity of co-administered drugs.

Metabolic Drug-Drug Interaction Profiles

Metabolic DDIs are of particular concern, especially for piperazine derivatives used recreationally, as they are often consumed with other substances oup.com. The metabolism of piperazine and its derivatives primarily involves the cytochrome P450 (CYP) enzyme system in the liver biosynce.comnih.gov.

Research has shown that piperazine analogues can be potent inhibitors of several major CYP isoenzymes oup.comresearchgate.net. Studies using human liver microsomes have demonstrated that derivatives like BZP and TFMPP significantly inhibit a range of CYPs, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 oup.comresearchgate.net. Furthermore, BZP and TFMPP were found to inhibit each other's metabolism, which is clinically relevant as they are often combined in recreational "party pills" oup.comresearchgate.net. This inhibition of metabolic pathways can lead to elevated plasma concentrations of piperazine or other co-administered drugs, increasing the risk of toxicity biosynce.com.

Table 2: Documented Metabolic Interactions of Piperazine Derivatives

| Piperazine Derivative | Interacting CYP Isozymes | Description of Interaction |

|---|---|---|

| Benzylpiperazine (BZP) | CYP1A2, CYP2D6, CYP3A4 | Metabolism is mediated by these enzymes; BZP also inhibits these and other CYPs oup.comresearchgate.net. |

| Trifluoromethylphenylpiperazine (TFMPP) | CYP1A2, CYP2D6, CYP3A4 | Metabolism is mediated by these enzymes; TFMPP also inhibits these and other CYPs oup.comresearchgate.net. |

The metabolism of piperazine itself can be decreased when combined with various drugs, including chlorpromazine and betaxolol, potentially increasing its serum concentration medindia.net. Conversely, the therapeutic efficacy of other drugs, such as certain antidiabetic agents, may be decreased when used with piperazine medindia.net.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-(3,4-methylenedioxybenzyl) piperazine (MDBP) |

| 1-(3-trifluoromethylphenyl) piperazine (TFMPP) |

| 1-(4-methoxyphenyl) piperazine (MeOPP) |

| 1-benzylpiperazine (BZP) |

| ATP |

| Bax |

| Bcl-2 |

| Benzoylpiperazine |

| Betaxolol |

| Caspase-3 |

| Chlorpromazine |

| Cholesterol |

| Glutathione (GSH) |

| Piperazine |

Assessment of Toxicological Significance in Poly-Drug Exposures

Detailed Research Findings

Research indicates that piperazine derivatives are commonly found alongside other substances in biological samples from individuals who have experienced adverse events. researchgate.net More than half of the cases involving piperazine derivatives also involved the use of other drugs, such as cannabis, nitrous oxide, alcohol, and benzodiazepines. researchgate.netresearchgate.net This co-ingestion likely enhances the psychopathological effects of piperazines and elevates the risk of psychosis. researchgate.net

The toxicological significance of piperazine derivatives in poly-drug exposures is often challenging to ascertain due to the presence of multiple substances. nih.gov Fatalities related to drug use frequently involve the toxic effects of multiple drugs, including illicit opioids and benzodiazepines, consumed recreationally. nih.gov The interaction between piperazine derivatives and other co-ingested drugs can lead to unpredictable and severe health consequences. farmaceut.org For instance, the combination of piperazine derivatives with stimulants like amphetamines can increase their stimulatory effects. farmaceut.org

Metabolic interactions also play a crucial role in the toxicology of poly-drug exposures involving piperazine derivatives. Studies have shown that various piperazine analogues can significantly inhibit major cytochrome P450 (CYP) isoenzymes, including CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. researchgate.net This inhibition can affect the metabolism of other co-administered drugs that are substrates for these enzymes, potentially leading to increased plasma concentrations and a higher risk of toxicity. researchgate.netdrugbank.com For example, benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP), two commonly combined piperazine derivatives, have been shown to inhibit each other's metabolism. researchgate.net

The following tables present data on substances commonly found in combination with piperazine derivatives and the potential metabolic interactions.

Interactive Data Tables

Table 1: Substances Commonly Co-ingested with Piperazine Derivatives

| Substance Class | Specific Examples | Potential Toxicological Interaction |

| Cannabinoids | Cannabis | Enhanced psychopathological effects researchgate.net |

| CNS Depressants | Alcohol, Benzodiazepines, Nitrous Oxide | Increased risk of psychosis and unpredictable effects researchgate.netfarmaceut.org |

| Stimulants | Amphetamine, Cocaine, Ecstasy (MDMA) | Increased stimulatory effects farmaceut.org |

| Dissociatives | Ketamine | Unpredictable psychoactive effects |

| Synthetic Cannabinoids | Various | Potential for enhanced toxicity |

| Cathinones | Various | Potential for enhanced toxicity |

This table is based on findings from multiple sources. researchgate.netfarmaceut.orgresearchgate.net

Table 2: Potential Metabolic Interactions of Piperazine Derivatives with Co-Administered Drugs

| Piperazine Derivative | Inhibited CYP Isoenzyme | Examples of Potentially Affected Drugs |

| Fluorophenylpiperazine | CYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9 | Antidepressants, Antipsychotics, Opioids |

| Methoxyphenylpiperazine | CYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9 | Beta-blockers, Antiarrhythmics |

| Chlorophenylpiperazine | CYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9 | Warfarin, Proton Pump Inhibitors |

| Methylbenzylpiperazine | CYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9 | Antiepileptics |

| Methylenedioxybenzylpiperazine | CYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9 | Benzodiazepines |

| Benzylpiperazine (BZP) | CYP2D6, CYP1A2, CYP3A4 | Inhibits metabolism of TFMPP and other substrates |

| Trifluoromethylphenylpiperazine (TFMPP) | CYP2D6, CYP1A2, CYP3A4 | Inhibits metabolism of BZP and other substrates |

This table is based on findings from a study on the metabolic interactions of piperazine-based drugs. researchgate.net

Structural Biology and Computational Studies of Piperazine Dl Malate

Crystal Structure Determination and Analysis

The three-dimensional arrangement of atoms and molecules in piperazine (B1678402) DL-malate has been elucidated through crystallographic techniques, revealing a complex and well-defined structure.

X-ray Crystallography of Piperazine DL-Malate and its Co-crystals

X-ray crystallography has been instrumental in determining the precise solid-state structure of this compound. The crystalline salt of piperazine-1,4-diium (B1225682) (DL-)hydrogen malate (B86768) (1:2), with the formula (C₄H₁₂N₂)₂⁺·(C₄H₅O₅)₂⁻, has been prepared and characterized. researchgate.net This salt crystallizes in the monoclinic space group P2₁/n. researchgate.net The unit cell parameters are a = 7.073(1) Å, b = 14.180(2) Å, c = 7.526(1) Å, β = 94.66(1)°, with a volume of 752.33(18) ų. researchgate.net The structure exists as a racemic compound. researchgate.net

The ability of piperazine and malic acid to form co-crystals with other molecules is an area of active research. mdpi.comresearchgate.net For instance, piperazine has been co-crystallized with daidzein (B1669772) to enhance the latter's solubility and bioavailability. mdpi.com Similarly, DL-malic acid has been used to form co-crystals with urea (B33335). researchgate.net These studies highlight the potential of the constituent components of this compound to participate in crystal engineering.

Table 1: Crystallographic Data for Piperazine-1,4-diium (DL-)hydrogen malate (1:2)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.073(1) |

| b (Å) | 14.180(2) |

| c (Å) | 7.526(1) |

| β (°) | 94.66(1) |

| Volume (ų) | 752.33(18) |

| Z | 2 |

Data sourced from a 2005 study on the crystal structure. researchgate.net

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The crystal structure of this compound is stabilized by an extensive network of hydrogen bonds. In the piperazine-1,4-diium (DL-)hydrogen malate salt, both the axial and equatorial hydrogen atoms of the piperazine-1,4-diium cation are involved in bifurcated hydrogen bonds. researchgate.net These interactions link the cations and anions into a robust three-dimensional framework. The N-H···O hydrogen bonds are a predominant feature, connecting the piperazinium cations to the malate anions. researchgate.netmdpi.com The O-H···O interactions are also crucial, linking the malate anions to each other. acs.org The analysis of these hydrogen-bonding motifs provides insight into the stability and packing of the crystal lattice. mdpi.comacs.org

Conformational Analysis of the Piperazine Ring (e.g., Chair Conformation)

The six-membered piperazine ring typically adopts a chair conformation, which is the most stable arrangement. researchgate.netgithub.io In the crystal structure of piperazine-1,4-diium (DL-)hydrogen malate, the piperazinium dication also exhibits a chair conformation. researchgate.net This conformation is a common feature in various piperazine-containing salts and co-crystals. researchgate.netnih.gov Computational studies using methods like the ETKDG algorithm can predict the prevalence of the chair conformation, although other conformers like the twisted form can also exist. github.io The specific conformation of the piperazine ring can be influenced by the substituents and the intermolecular interactions within the crystal. nih.govrsc.org

Advanced Spectroscopic Characterization

Spectroscopic techniques provide further details about the molecular structure and bonding within this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The FTIR spectrum of piperazine shows characteristic peaks for N-H and C-N stretching vibrations. researchgate.net In the salt form, the interaction between the piperazine and malic acid moieties leads to shifts in these vibrational frequencies. The formation of N-H···O hydrogen bonds in the salt is expected to alter the N-H stretching bands. The spectrum of this compound would also exhibit characteristic absorptions for the carboxylate and hydroxyl groups of the malate anion. upb.ro The analysis of the FTIR spectrum provides confirmation of the ionic interactions and hydrogen bonding present in the crystal structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H and ¹³C NMR spectroscopy are used to probe the chemical environment of the hydrogen and carbon atoms in this compound. chemicalbook.com The ¹H NMR spectrum would show signals corresponding to the protons of the piperazine ring and the malic acid. The chemical shifts of the N-H protons in the piperazinium ion would be indicative of their involvement in hydrogen bonding. rsc.org

The ¹³C NMR spectrum provides information about the carbon framework of the compound. chemicalbook.comnih.gov The signals for the carbon atoms in the piperazine ring and the different carbons in the malate (carboxyl, hydroxyl-bearing, and methylene) would be observed at distinct chemical shifts. mdpi.commdpi.com Temperature-dependent NMR studies can also provide insights into the conformational dynamics of the piperazine ring in solution. rsc.org

Computational Chemistry Approaches

Computational chemistry provides indispensable tools for understanding the structural and electronic properties of molecules like this compound at an atomic level. These methods complement experimental data and offer predictive insights into molecular behavior.

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure of multi-electron systems. mdpi.com It is frequently applied to calculate molecular geometries, vibrational frequencies, and electronic properties, which are crucial for interpreting experimental data, such as Raman and infrared spectra. mdpi.commdpi.com

For piperazine and related compounds, DFT calculations have been performed to determine stable conformations and to assign vibrational modes observed in Raman spectra. researchgate.net The B3LYP functional combined with basis sets like aug-cc-pvdz or 6-311G** is commonly used for such analyses. researchgate.netscispace.com These calculations can confirm that the chair conformation of piperazine is more stable than the skewed-boat form. researchgate.net

DFT is also integral to Quantitative Structure-Activity Relationship (QSAR) studies. Electronic descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and the electrophilicity index (ω) can be calculated and correlated with the biological activity of piperazine derivatives. mdpi.com A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and LUMO, as calculated by DFT, suggests lower chemical reactivity and higher kinetic stability. nih.gov

Table 1: Selected Molecular Descriptors Calculated via DFT for QSAR Studies of Piperazine Derivatives This table is representative of data found in QSAR studies of piperazine derivatives and does not represent this compound itself.

| Descriptor | Definition | Role in Activity |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability of a molecule to act as an electron acceptor. mdpi.com |

| Electrophilicity (ω) | Index measuring the ability of a species to accept electrons. | Correlates with the reactivity of the molecule in biological systems. mdpi.com |

| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | Can be linked to ligand-receptor binding interactions. mdpi.com |

| Topological Polar Surface Area (PSA) | Sum of surfaces of polar atoms in a molecule. | Influences drug transport properties and membrane permeability. mdpi.com |

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nsf.gov This approach provides detailed information on the conformational flexibility of molecules and their dynamic interactions with biological targets. nih.gov